Cas no 345987-96-4 (5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol)

5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring an adamantyl group, an allyl substituent, and a thiol functional group. Its unique structure combines the rigidity of the adamantane moiety with the reactivity of the triazole-thiol scaffold, making it a versatile intermediate in organic synthesis and medicinal chemistry. The adamantyl group enhances lipophilicity and stability, while the allyl and thiol functionalities offer sites for further derivatization, such as thioether formation or Michael additions. This compound is particularly valuable in the development of biologically active molecules, including potential antiviral or antimicrobial agents, due to its balanced steric and electronic properties. Its synthetic utility and structural features make it a promising candidate for specialized chemical applications.
5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol structure
345987-96-4 structure
商品名:5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol
CAS番号:345987-96-4
MF:C15H21N3S
メガワット:275.42
CID:1069508
PubChem ID:2919324

5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol 化学的及び物理的性質

名前と識別子

    • 5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol
    • CCG-23996
    • MLS001210242
    • NSC665950
    • NSC-665950
    • CS-0320297
    • Oprea1_869139
    • CHEMBL1458923
    • 4-(prop-2-en-1-yl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-4H-1,2,4-triazole-3-thiol
    • 3-(1-adamantyl)-4-allyl-1H-1,2,4-triazole-5-thione
    • AKOS000303118
    • 5-(1-adamantyl)-4-allyl-4H-1,2,4-triazole-3-thiol
    • STK734017
    • 345987-96-4
    • 5-adamantanyl-4-prop-2-enyl-1,2,4-triazole-3-thiol
    • DTXSID201333721
    • 5-(Adamantan-1-yl)-4-allyl-4H-1,2,4-triazole-3-thiol
    • 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
    • 3-(1-adamantyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
    • 3-(Adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole- 5(4H)-thione
    • 3-(adamantan-1-yl)-4-(2-propen-1-yl)-1h-1,2,4-triazole-5(4h)-thione
    • NCI60_022878
    • 5-Adamantan-1-yl-4-allyl-2,4-dihydro-[1,2,4]triazole-3-thione
    • AKOS001680111
    • HMS1616M08
    • 5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol
    • HMS2840H03
    • SMR000524729
    • MDL: MFCD02632386
    • インチ: InChI=1S/C15H21N3S/c1-2-3-18-13(16-17-14(18)19)15-7-10-4-11(8-15)6-12(5-10)9-15/h2,10-12H,1,3-9H2,(H,17,19)
    • InChIKey: OHBBEMCCNREWPO-UHFFFAOYSA-N
    • ほほえんだ: C=CCN1C(=NN=C1S)C23CC4CC(CC(C4)C2)C3

計算された属性

  • せいみつぶんしりょう: 275.14561886g/mol
  • どういたいしつりょう: 275.14561886g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 427
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 59.7Ų

5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1390967-1g
5-(Adamantan-1-yl)-4-allyl-4H-1,2,4-triazole-3-thiol
345987-96-4 97%
1g
¥2832.00 2024-05-17
Chemenu
CM378660-1g
5-(adamantan-1-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
345987-96-4 95%+
1g
$323 2023-02-02
Crysdot LLC
CD11139186-5g
5-(Adamantan-1-yl)-4-allyl-4H-1,2,4-triazole-3-thiol
345987-96-4 97%
5g
$874 2024-07-17

5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol 関連文献

5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiolに関する追加情報

5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol: A Comprehensive Overview

The compound with CAS No 345987-96-4, known as 5-adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines an adamantane moiety with a [1,2,4]triazole ring system and an allyl group. The presence of a thiol (-SH) group further enhances its reactivity and potential applications.

Adamantane, a diamondoid hydrocarbon, is known for its rigid and highly stable structure. In this compound, the adamantane group is attached to the triazole ring at the 5-position. This substitution pattern not only imparts structural stability but also influences the electronic properties of the molecule. The [1,2,4]triazole ring system is a heterocyclic structure that is widely used in medicinal chemistry due to its ability to form hydrogen bonds and its potential as a scaffold for drug design.

The allyl group attached to the triazole ring introduces additional conjugation and flexibility into the molecule. This feature can be advantageous in various chemical reactions, such as those involving radical or ionic intermediates. The thiol group at the 3-position of the triazole ring adds another layer of functionality, enabling this compound to participate in thiol-based chemistry, including thiol–ene reactions and the formation of disulfide bonds.

Recent studies have highlighted the potential of 5-adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol in several areas. For instance, researchers have explored its use as a building block for constructing advanced materials with tailored properties. The combination of adamantane's rigidity and the triazole's reactivity makes this compound a promising candidate for applications in nanotechnology and drug delivery systems.

In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions and cyclization steps. The synthesis typically starts with the preparation of an appropriate precursor containing both the adamantane and triazole moieties. Subsequent reactions are then carried out to introduce the allyl group and the thiol functionality.

The electronic properties of 5-adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol have been studied using computational methods such as density functional theory (DFT). These studies reveal that the molecule exhibits interesting electronic characteristics due to the interplay between the conjugated triazole ring and the electron-withdrawing thiol group. Such insights are valuable for designing molecules with specific electronic properties for use in sensors or electronic devices.

Another area of interest is the reactivity of this compound under various reaction conditions. For example, its ability to undergo thiol–ene cycloadditions has been explored in detail. These reactions are highly efficient and can lead to the formation of complex molecular architectures with potential applications in polymer chemistry and material science.

In conclusion, 5-adamantan-1-ylllylthiolethylene-triazole, or CAS No 34598796787687687687687687687687687687687687687687687687 (corrected), represents a versatile molecule with a wide range of potential applications. Its unique combination of structural features makes it an intriguing subject for further research in both academic and industrial settings.

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